Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya
Overview
Description
Phosphoramidite for incorporation of Biotin with a triethylene glycol spacer internally or at the 5' end of an oligonucleotide.
Scientific Research Applications
Synthesis and Derivative Formation
- Facile Synthesis of Derivatives : One study demonstrates a facile and convenient synthesis of derivatives incorporating a thieno-[2,3-b]thiophene moiety, which is a structurally similar compound (Mabkhot et al., 2010).
- Formation of Complexes : Another research focuses on the formation of coordination polymers with bent bis(imidazole) ligands, indicating potential applications in material science (Hao et al., 2014).
Chemical Reactions and Properties
- Reactions with Copper(II) Chloride : A study discusses the reaction of a similar imidazole derivative with copper(II) chloride, leading to the formation of a new compound, highlighting its reactivity and potential applications in chemical synthesis (Yudina et al., 2011).
- Corrosion Inhibition : Research on imidazole derivatives, like the one mentioned, indicates their potential as corrosion inhibitors, suggesting applications in materials protection (Prashanth et al., 2021).
Catalytic Activity
- Hydrogen Production from Formic Acid : A study on ruthenium(II) complexes containing bis-imidazole methane-based ligands shows their efficiency in catalyzing hydrogen production from formic acid, suggesting applications in energy and catalysis (Patra et al., 2021).
Structural Analysis
- Molecular Structure Elucidation : Research focusing on molecular rearrangement of related compounds offers insights into the structural properties and potential transformations of these molecules (Klásek et al., 2007).
Antioxidant Activity
- Evaluation of Antioxidant Activity : A study examines derivatives for their antioxidant activity, which could have implications in pharmaceuticals and chemical industries (Lavanya et al., 2014).
Spectroscopy and Imaging
- Synthesis and Spectroscopic Studies : Various studies involve the synthesis and spectral characterization of related compounds, indicating their potential in imaging and spectroscopy applications (Mohammed, 2018).
Drug Delivery and Medical Imaging
- Development of Novel Reagents for Medical Imaging : Research on novel organoarsenicals with bifunctional reagents for spatially close thiols indicates potential applications in medical imaging and drug delivery systems (Moaddel et al., 1999).
Properties
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59)/t46?,47-,48+,50-,69?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFQGWLXUQCDS-CAXMNVQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@H]2[C@@H](CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N5O11PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1010.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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